Regioisomeric Differentiation: 1-Aza vs. 2-Aza Nitrogen Position
The target compound (1-azabicyclo[2.2.1]hept-5-en-3-one) differs from the extensively commercialized 2-aza analog (Vince lactam, CAS 79200-56-9) in the position of the bridgehead nitrogen atom. In the 1-aza isomer, the nitrogen is located at the 1-position adjacent to the lactam carbonyl, whereas in the 2-aza isomer, the nitrogen is at the 2-position, forming an amide nitrogen [1]. This positional shift alters the hydrogen-bond donor count from 0 (1-aza, tertiary amide) to 1 (2-aza, secondary amide) and modifies the topological polar surface area (TPSA) [1]. In muscarinic receptor programs, the 1-aza scaffold demonstrated functional m1-selectivity when derivatized, whereas the 2-aza scaffold has been primarily employed in antiviral nucleoside synthesis targeting viral reverse transcriptase [2][3].
| Evidence Dimension | Hydrogen Bond Donor Count / Scaffold Application |
|---|---|
| Target Compound Data | 0 H-bond donors; utilized in CNS-penetrant muscarinic agonist scaffolds |
| Comparator Or Baseline | 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam): 1 H-bond donor; utilized in antiviral nucleoside synthesis |
| Quantified Difference | H-bond donor count differs by 1; primary therapeutic application differs (CNS vs. antiviral) |
| Conditions | Computed physicochemical properties (PubChem); published medicinal chemistry programs |
Why This Matters
The absence of an N-H donor in the 1-aza scaffold enhances blood-brain barrier penetrance potential and alters synthetic derivatization pathways, making procurement of the specific regioisomer essential for CNS-targeted or amide-alkylation chemistry workflows.
- [1] PubChem. 1-Azabicyclo[2.2.1]hept-5-en-3-one. CID 18762397. National Center for Biotechnology Information. View Source
- [2] Tecle H, Schwarz RD, Barrett SD, et al. CI-1017, a functionally M1-selective muscarinic agonist: design, synthesis, and preclinical pharmacology. Pharm Acta Helv. 2000;74(2-3):141-148. View Source
- [3] Vince R, Hua M. Synthesis and anti-HIV activity of carbovir (carbocyclic 2′,3′-didehydro-2′,3′-dideoxyguanosine). J Med Chem. 1990;33(1):17-21. View Source
